Benzamide, 4-(dimethylamino)-N-[2-methyl-3-[4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]phenyl]-
Description
The compound "Benzamide, 4-(dimethylamino)-N-[2-methyl-3-[4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]phenyl]-" features a benzamide core substituted at the 4-position with a dimethylamino group. The N-linked aromatic moiety includes a 2-methylphenyl group connected to an imidazo[2,1-f][1,2,4]triazine ring, which is further substituted with a 4-(4-morpholinylcarbonyl)phenylamino group.
Properties
Molecular Formula |
C32H32N8O3 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[2-methyl-3-[4-[4-(morpholine-4-carbonyl)anilino]imidazo[2,1-f][1,2,4]triazin-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C32H32N8O3/c1-21-26(5-4-6-27(21)35-31(41)22-9-13-25(14-10-22)38(2)3)28-36-29(30-33-15-16-40(30)37-28)34-24-11-7-23(8-12-24)32(42)39-17-19-43-20-18-39/h4-16H,17-20H2,1-3H3,(H,35,41)(H,34,36,37) |
InChI Key |
JHEYXJCAFLTKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)N(C)C)C3=NN4C=CN=C4C(=N3)NC5=CC=C(C=C5)C(=O)N6CCOCC6 |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 4-(dimethylamino)-N-[2-methyl-3-[4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]phenyl]- . This compound, characterized by its complex structure, has shown potential in various therapeutic areas, including cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The chemical structure of Benzamide, 4-(dimethylamino)-N-[2-methyl-3-[4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]phenyl]- is illustrated below:
This compound contains a benzamide core with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that benzamide derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain benzamide analogs inhibit DNA methyltransferases (DNMTs), which are crucial for cancer cell proliferation. The compound's structural components facilitate interactions with DNMTs, leading to alterations in gene expression associated with tumor growth .
Table 1: Summary of Biological Activities of Benzamide Derivatives
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of DNMTs | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Activity against various bacterial strains |
The mechanism by which Benzamide derivatives exert their biological effects often involves the modulation of specific protein targets. For example, the interaction with DNMTs leads to hypomethylation of oncogenes and re-expression of tumor suppressor genes. Additionally, some studies have reported that these compounds can influence apoptotic pathways, promoting cancer cell death .
Case Studies
- Inhibition of DNA Methylation : A study demonstrated that a related benzamide compound effectively inhibited DNMT1 and DNMT3A in leukemia cells. This inhibition resulted in the reactivation of silenced genes critical for cell differentiation and apoptosis .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of benzamide derivatives against various pathogens. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing novel antibacterial agents based on this scaffold .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzamide structure can significantly impact potency and selectivity. For instance:
- Substitution Patterns : The presence of specific substituents on the aromatic rings can enhance binding affinity to target proteins.
- Linker Variations : Altering the linker between the benzamide moiety and other functional groups can influence pharmacokinetics and bioavailability.
Table 2: Key Structural Modifications and Their Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Benzamide Derivatives
2.1.1. 4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
- Structure : Features a benzamide core with a chloromethyl group, an imidazole ring, and a trifluoromethylphenyl substituent.
- Activity : Targets Aurora B kinase (PDB: 2BFY) with a docking score of −195.485 ± 11.824 kcal/mol, indicating strong binding affinity .
- Comparison : The trifluoromethyl group enhances metabolic stability compared to the target compound’s morpholinylcarbonyl group. However, the imidazo-triazine ring in the target compound may offer broader π-π stacking interactions in kinase pockets.
2.1.2. N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide
- Structure: Contains a bipyrimidinylamino group and a pyrrolidinylmethyl substituent.
- Activity : Designed as a kinase inhibitor, leveraging the pyrrolidine moiety for solubility and the trifluoromethyl group for hydrophobic interactions .
- Comparison : The target compound’s morpholinylcarbonyl group may provide similar solubility enhancements while the imidazo-triazine ring could mimic the bipyrimidine’s kinase-binding efficiency.
Benzamide-Based PDE-4 Inhibitors
2.2.1. Benzamide, 4-[[3-(isobutoxy)-4-methoxybenzoyl]amino] (T2)
- Structure : Substituents include isobutoxy and methoxy groups on the benzamide.
- Activity : Exhibits phosphodiesterase-4 (PDE-4) inhibitory activity, validated via Schotten-Baumann synthesis and NMR characterization .
- Comparison : While T2 targets PDE-4, the target compound’s imidazo-triazine and morpholine groups suggest divergent biological targets, likely kinases.
Imidazo-Triazine and Related Heterocycles
2.3.1. Methyl (Z)-2-(4-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5j)
- Structure: Combines a benzoimidazopyrimidine core with fluorophenyl and phenylamino substituents.
- Properties : High melting point (>300°C) and detailed NMR data (δ 7.23–8.21 ppm for aromatic protons) .
- Comparison : The target compound’s imidazo-triazine ring may exhibit similar thermal stability but with enhanced solubility due to the morpholine group.
Structural and Functional Analysis Table
Key Research Findings
Synthetic Pathways : The target compound likely employs coupling reactions similar to Schotten-Baumann methods used for benzamide derivatives .
Morpholine vs. Pyrrolidine : The morpholinylcarbonyl group may improve solubility compared to pyrrolidine-based analogues, as seen in .
Limitations and Gaps
- No direct pharmacological data (e.g., IC50, kinase selectivity) exists for the target compound in the provided evidence.
- Structural comparisons rely on inferred activity from analogues.
Q & A
Basic: What synthetic strategies are effective for constructing the imidazo[2,1-f][1,2,4]triazin-2-yl core in this compound?
Answer:
The imidazo[2,1-f][1,2,4]triazine ring system can be synthesized via cyclocondensation reactions between substituted aminotriazines and α-haloketones or α-bromoaldehydes. Key steps include:
- Step 1: Preparation of 4-amino-1,2,4-triazine derivatives through nucleophilic substitution reactions with amines .
- Step 2: Cyclization using α-bromoacetophenone derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to form the fused heterocycle .
- Optimization: Catalytic amounts of potassium carbonate or triethylamine improve yields by neutralizing HBr byproducts .
Advanced: How can regioselectivity issues during imidazo-triazine formation be mitigated?
Answer:
Regioselectivity challenges arise from competing pathways in cyclization. Strategies include:
- Steric control: Bulky substituents on the triazine precursor (e.g., 2-methylphenyl groups) direct cyclization to the desired position .
- Temperature modulation: Lower reaction temperatures (0–25°C) favor kinetic control, reducing side products .
- Catalytic additives: Copper(I) iodide or palladium catalysts enhance selectivity in cross-coupling steps preceding cyclization .
Basic: What analytical techniques are critical for characterizing this benzamide derivative?
Answer:
- NMR spectroscopy: - and -NMR confirm substitution patterns, with characteristic shifts for morpholinylcarbonyl (~δ 3.5–3.7 ppm) and dimethylamino groups (~δ 2.8–3.2 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing between regioisomers .
- HPLC: Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Advanced: How do electron-withdrawing groups (e.g., morpholinylcarbonyl) influence the compound’s reactivity in amide bond formation?
Answer:
The morpholinylcarbonyl group:
- Activates the phenyl ring: Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines .
- Stabilizes intermediates: Resonance effects reduce side reactions during coupling (e.g., using EDC/HOBt or DCC as coupling agents) .
- Solubility effects: Increases solubility in polar solvents (e.g., DMSO), improving reaction homogeneity .
Basic: Which in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Kinase inhibition assays: Screen against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative activity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–10 μM concentrations .
- Cellular uptake: Flow cytometry with fluorescently tagged analogs to assess membrane permeability .
Advanced: How can molecular modeling predict binding interactions with kinase targets?
Answer:
- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Met793 in EGFR) and hydrophobic contacts with DFG motifs .
- MD simulations: GROMACS or AMBER simulations (50–100 ns) evaluate stability of ligand-protein complexes, emphasizing salt bridges with basic residues (e.g., Lys745 in EGFR) .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC values to guide structural optimization .
Advanced: How to address discrepancies in biological activity across cell lines?
Answer:
Contradictions may arise from:
- Off-target effects: Perform kinome-wide profiling (e.g., using KinomeScan®) to identify non-specific binding .
- Metabolic stability: Compare half-life in liver microsomes (human vs. murine) to rule out species-specific degradation .
- Assay conditions: Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
